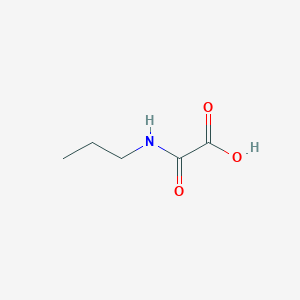

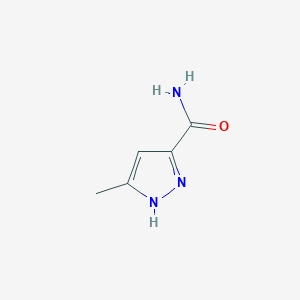

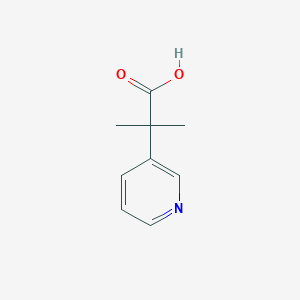

![molecular formula C6H5N3O B1316067 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one CAS No. 5817-96-9](/img/structure/B1316067.png)

5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one

Vue d'ensemble

Description

5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one is a compound that exhibits inhibitory activity against at least one kinase selected from the group consisting of Akt kinase, Rsk kinase, and S6K kinase. It also has a cell proliferation inhibiting effect and is useful as a prophylactic and/or therapeutic agent for diseases associated with the above-mentioned kinases, particularly cancer .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the use of a microwave technique as a new and robust approach. The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis

The molecular structure of 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one is represented by a formula in which R1 represents a 4- to 6-membered monocyclic unsaturated heterocyclic group which has 1 to 3 hetero atoms independently selected from N, S and O and may have a substituent .Chemical Reactions Analysis

The different halogen atoms on the 2-substituents of the inhibitors caused differences in the positions of the 2-benzene rings and affected the interactions of the hinge region. It also affected to some extent the orientations of the 4-imino groups and consequently their affinities for the surrounding charged residues .Physical And Chemical Properties Analysis

The physical and chemical properties of 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one were characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Applications De Recherche Scientifique

DNA Recognition

- Researchers have utilized derivatives of 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one for DNA recognition. Specifically, methylated 3H-pyrrolo[2,3-d]pyrimidin-2(7H)-one nucleoside analogues have been synthesized and incorporated into triplex-forming oligonucleotides, demonstrating selective binding to CG inversions with enhanced affinity (Ranasinghe et al., 2005).

Chemical Synthesis

- 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one and its derivatives have been the subject of various chemical synthesis efforts, aiming for efficient and environmentally benign processes. For example, an efficient synthesis of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has been described, highlighting the potential for large-scale production of this compound (Kanamarlapudi et al., 2007).

Tumor Necrosis Factor-α Inhibition

- Novel pyrrolo[2,3-d]pyrimidines and pyrrolo[2,3-b]pyridines have been synthesized and investigated for their in vivo tumor necrosis factor-α (TNF-α) inhibitory activity. These compounds, displaying significant inhibitory activity, underline the potential therapeutic applications of 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one derivatives (Hilmy et al., 2015).

Antifolate and Antitumor Properties

- Compounds derived from 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one have been synthesized and evaluated as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents. The research highlights the potential of these derivatives in developing treatments for diseases that involve DHFR, such as certain types of cancer (Gangjee et al., 2007).

Pharmaceutical Intermediate Synthesis

- The compound has been recognized as an important pharmaceutical intermediate. Research into optimizing the synthesis process, such as the work by Zhou Liu-yi, outlines the potential for using this compound in a variety of pharmaceutical applications (Liu-yi, 2010).

Safety And Hazards

Safety measures for handling 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak are recommended .

Propriétés

IUPAC Name |

5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-5-1-4-2-7-3-8-6(4)9-5/h2-3H,1H2,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIZQRMMYUHTDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=CN=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10573639 | |

| Record name | 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one | |

CAS RN |

5817-96-9 | |

| Record name | 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

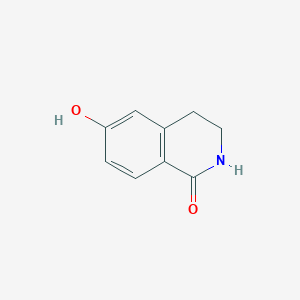

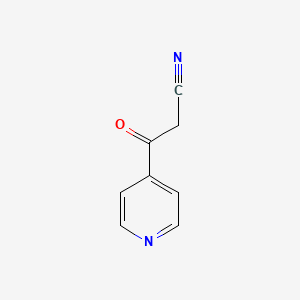

![2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1315998.png)